N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4/c1-10(2)11-3-5-12(6-4-11)23-9-15(22)19-17-21-20-16(25-17)13-7-8-14(18)24-13/h3-8,10H,9H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQQZZVAXSDKGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide typically involves multiple steps:
Formation of the Bromofuran Intermediate: The synthesis begins with the bromination of furan to obtain 5-bromofuran. This reaction is usually carried out using bromine in the presence of a suitable solvent such as acetic acid.
Synthesis of the Oxadiazole Ring: The bromofuran intermediate is then reacted with hydrazine hydrate and carbon disulfide to form the 1,3,4-oxadiazole ring. This step requires refluxing the reactants in ethanol or another suitable solvent.
Formation of the Isopropylphenoxyacetamide Moiety: The final step involves the reaction of the oxadiazole intermediate with 4-isopropylphenol and chloroacetyl chloride to form the desired compound. This reaction is typically carried out in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromofuran ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Variations and Pharmacological Implications
The table below compares key structural features and bioactivities of related compounds:
Key Observations :
- Thio vs. Phenoxy Linkages: Compounds with thio linkages (e.g., 5d, 2a) often exhibit enzyme inhibition (tyrosinase, LOX) or antimicrobial effects , whereas the target compound’s phenoxy group may alter solubility and target specificity.
- The 4-isopropylphenoxy group in the target compound may confer greater metabolic stability than chlorophenyl or methoxyphenyl groups seen in analogs .
Pharmacological Activity Trends
Enzyme Inhibition
- Tyrosinase Inhibition: Compound 5d (IC₅₀ = 0.98 µM) demonstrates potent activity due to its bromobenzofuran and fluorophenyl groups, which likely interact with the enzyme’s copper-binding site . The target compound’s bromofuran and phenoxy groups may similarly target tyrosinase but require experimental validation.
- Lipoxygenase (LOX) Inhibition : Compound 8t (IC₅₀ = 12.3 µM) shows moderate LOX inhibition, attributed to its indole and sulfanyl groups . The absence of a thio group in the target compound may reduce LOX affinity.
Antimicrobial Activity
Benzofuran-oxadiazole hybrids (e.g., 2a, 2b) exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The target compound’s bromofuran could enhance membrane permeability, but its phenoxy group may reduce efficacy compared to thio-linked analogs.
Physical Properties
- Melting Points: Thio-linked compounds (e.g., 4d: 206–208°C) generally have lower melting points than non-thio analogs due to reduced crystallinity . The target compound’s melting point is unreported but may exceed 250°C based on structural rigidity from the oxadiazole and bromofuran groups.
Biological Activity
N-(5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound consists of a bromofuran moiety linked to an oxadiazole ring and an isopropylphenoxy acetamide group. Its molecular formula is with a molecular weight of approximately 378.13 g/mol. The structure is critical for its biological activity, as the specific arrangement of functional groups influences interactions with biological targets.
1. Antimicrobial Activity
Recent studies have shown that the compound exhibits promising antimicrobial properties. In vitro tests demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism behind this activity is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
2. Anticancer Properties
The compound has been investigated for its anticancer effects, particularly against various cancer cell lines such as:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 10 µM |
| HeLa (Cervical cancer) | 15 µM |
| A549 (Lung cancer) | 20 µM |
Studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
3. Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against common pathogens like Candida albicans, with an MIC value of 32 µg/mL. The antifungal mechanism may involve disruption of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:
- Target Interactions : The compound may interact with specific enzymes or proteins involved in cellular processes such as DNA replication and protein synthesis.
- Signal Transduction Pathways : It may modulate pathways related to apoptosis and cell proliferation by influencing signaling cascades involving MAPK/ERK and PI3K/Akt pathways.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting potential for development as a therapeutic agent in treating resistant infections.
Case Study 2: Cancer Cell Line Studies
In another research effort documented in Cancer Letters, the compound was tested on various cancer cell lines. The findings highlighted its ability to inhibit tumor growth in vivo when administered at specific dosages, showcasing its potential as an anticancer drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
